molecular formula C20H17N3O B264596 7-(2-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-(2-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B264596
M. Wt: 315.4 g/mol
InChI Key: YNNBGLCSLVMUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure, which makes it a promising candidate for use in various fields of study. In

Mechanism of Action

The mechanism of action of 7-(2-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is not yet fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the protection of neurons in the brain.
Biochemical and Physiological Effects:
Studies have shown that 7-(2-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, as well as to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects, reducing damage to neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(2-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine in lab experiments is its unique structure, which makes it a promising candidate for use in various fields of study. However, there are also limitations to its use. For example, the compound is relatively expensive to synthesize, and its mechanism of action is not yet fully understood.

Future Directions

There are many future directions for research involving 7-(2-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine. One area of focus is in the development of new cancer treatments. Researchers are investigating the compound's potential for use in combination therapies, as well as its ability to target specific types of cancer cells. Another area of research is in the development of new neuroprotective agents for the treatment of Alzheimer's disease and other neurological disorders. Additionally, researchers are exploring the potential of 7-(2-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine in other areas of study, such as drug delivery and gene therapy.

Synthesis Methods

The synthesis of 7-(2-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate and ammonium acetate in the presence of ethanol and acetic acid. The resulting product is then treated with hydrazine hydrate and acetic acid to yield the final product. This synthesis method has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

7-(2-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has shown potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

Product Name

7-(2-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

7-(2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H17N3O/c1-14-19(15-8-4-3-5-9-15)20-21-13-12-17(23(20)22-14)16-10-6-7-11-18(16)24-2/h3-13H,1-2H3

InChI Key

YNNBGLCSLVMUNI-UHFFFAOYSA-N

SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4OC

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4OC

Origin of Product

United States

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